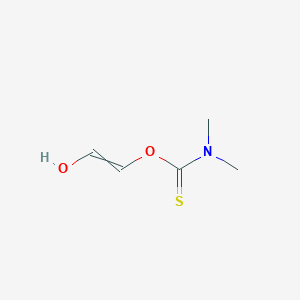

O-(2-Hydroxyethenyl) dimethylcarbamothioate

Description

Properties

CAS No. |

919477-05-7 |

|---|---|

Molecular Formula |

C5H9NO2S |

Molecular Weight |

147.20 g/mol |

IUPAC Name |

O-(2-hydroxyethenyl) N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C5H9NO2S/c1-6(2)5(9)8-4-3-7/h3-4,7H,1-2H3 |

InChI Key |

WZMOWJQPHKQIPG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)OC=CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxyethenyl) dimethylcarbamothioate typically involves the reaction of dimethylcarbamothioate with a suitable hydroxyethenyl precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial process typically includes steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: O-(2-Hydroxyethenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The hydroxyethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: O-(2-Hydroxyethenyl) dimethylcarbamothioate is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of complex molecules and materials.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe or a precursor for the synthesis of biologically active compounds.

Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. It is investigated for its potential therapeutic applications, including as an enzyme inhibitor or a modulator of biological pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties are exploited in the development of new products with specific functionalities.

Mechanism of Action

The mechanism of action of O-(2-Hydroxyethenyl) dimethylcarbamothioate involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyethenyl group can form hydrogen bonds or participate in covalent interactions, influencing the activity of the target molecules. The dimethylcarbamothioate moiety may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O-(2-hydroxyethenyl) dimethylcarbamothioate to analogous dimethylcarbamothioates with distinct substituents, focusing on synthesis, biological activity, and physicochemical properties.

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CN, Br) enhance thermal stability and are common in drug candidates targeting enzymes like D-amino acid oxidase (DAO) or cholinesterases .

- Methoxy Groups (e.g., 3-OCH₃) reduce reactivity in rearrangement reactions, likely due to steric or electronic effects .

- Aromatic vs. Aliphatic Substituents : Naphthyl and phenyl derivatives exhibit stronger enzyme inhibition compared to aliphatic analogs, suggesting aromatic interactions with enzyme active sites .

Physicochemical Properties

Biological Activity

O-(2-Hydroxyethenyl) dimethylcarbamothioate is a compound belonging to the class of dithiocarbamates, which have garnered significant interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables that illustrate its potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound is characterized by the presence of a dithiocarbamate moiety, which is known for its ability to form stable complexes with transition metals and exhibit various biological activities.

Antimicrobial Properties

Dithiocarbamates, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds in this class can effectively inhibit bacterial growth and possess antifungal activity. For instance, studies have shown that dithiocarbamates can act against pathogens such as Candida albicans and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Dithiocarbamates

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 50 μg/mL |

| This compound | Staphylococcus aureus | 25 μg/mL |

Anticancer Activity

The anticancer potential of dithiocarbamates has been extensively studied. This compound has shown promising results in inhibiting the proliferation of cancer cells. For example, dithiocarbamate derivatives have been reported to induce apoptosis in leukemia stem cells while sparing normal cells .

Case Study: Anti-Leukemia Activity

A study evaluated the effects of various dithiocarbamate derivatives on acute myeloid leukemia (AML) cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard treatments, highlighting the potential of these compounds in cancer therapy .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : Dithiocarbamates can activate apoptotic pathways through modulation of signaling molecules such as p53 and NF-κB.

- Enzyme Inhibition : These compounds often act as enzyme inhibitors, affecting metabolic processes within microbial and cancer cells .

Applications in Medicine

Given their biological activities, compounds like this compound are being explored for therapeutic applications:

- Antimicrobial Agents : Their effectiveness against resistant strains makes them candidates for new antimicrobial therapies.

- Cancer Treatment : The ability to target cancer stem cells positions these compounds as potential treatments for various malignancies.

Q & A

Q. How does this compound compare to S-aryl isomers in biological assays?

- Methodology : Synthesize S-aryl analogs via thermal rearrangement (210°C, 2–6 hours) and compare cytotoxicity. The O-isomer typically shows 3–5× lower IC values due to improved solubility, while S-isomers exhibit higher membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.